

# Comparing the antimalarial profiles of OSM-S-106, ML901, and ML471

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## Compound of Interest

Compound Name: OSM-S-106

Cat. No.: B12374060

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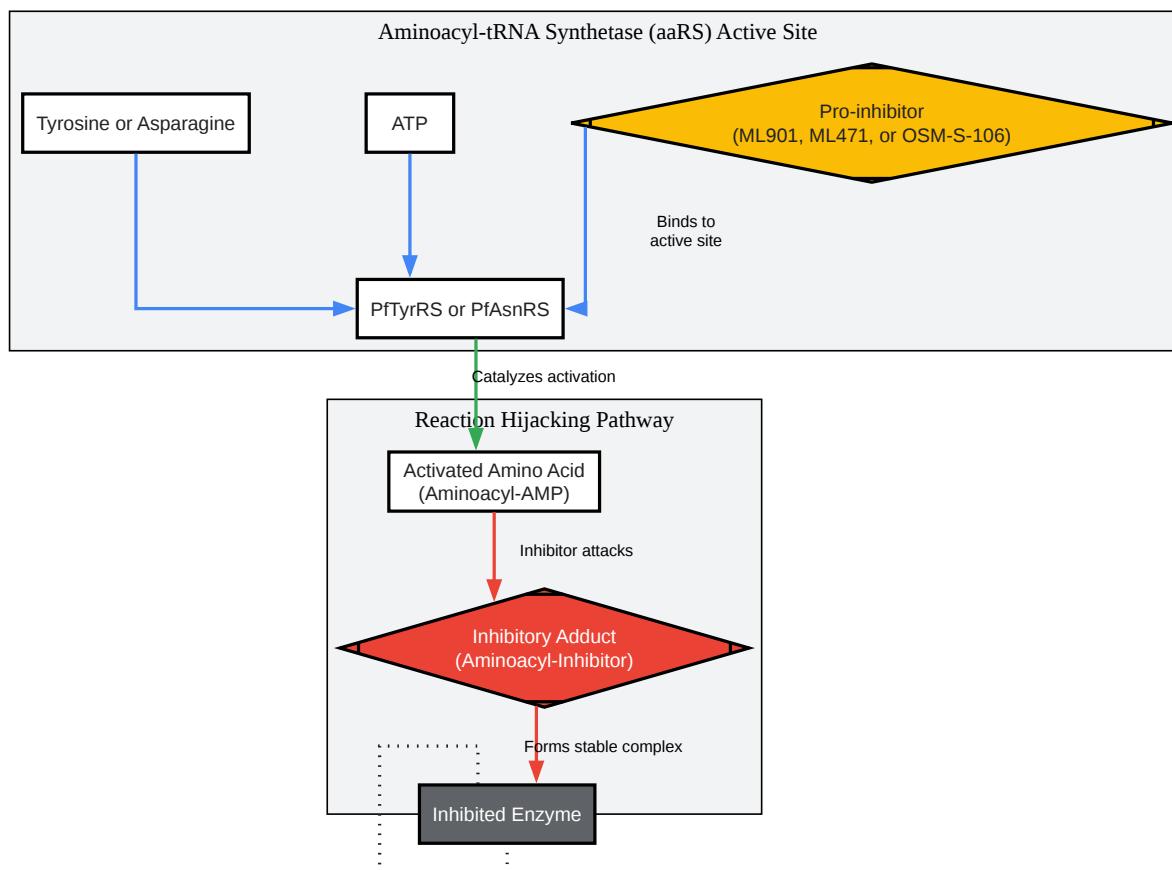
## Mechanism of Action: Reaction Hijacking

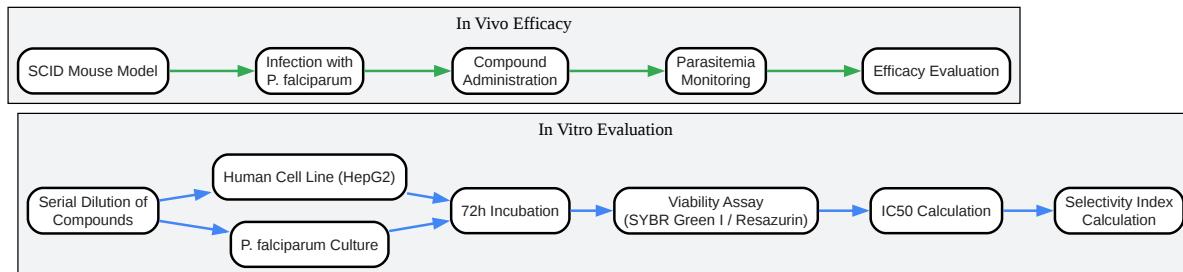
All three compounds are pro-inhibitors that leverage a "reaction hijacking" mechanism to selectively target and inhibit parasitic aminoacyl-tRNA synthetases (aaRSs), enzymes crucial for protein synthesis.<sup>[1][2]</sup> Unlike conventional inhibitors that directly bind to and block an enzyme's active site, these compounds are initially non-inhibitory. They bind to the aaRS and are then "activated" by the enzyme's own catalytic machinery, which forms a stable, inhibitory adduct with the cognate amino acid.<sup>[2][3]</sup> This adduct remains tightly bound to the active site, effectively shutting down the enzyme and leading to parasite death.<sup>[3]</sup>

The key difference between these compounds lies in their specific aaRS targets:

- **OSM-S-106:** This aminothienopyrimidine benzene sulfonamide selectively targets the *Plasmodium falciparum* cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS).
- **ML901 and ML471:** These pyrazolopyrimidine ribose sulfamates target the *P. falciparum* cytoplasmic tyrosyl-tRNA synthetase (PfTyrRS). ML471 is an analogue of ML901, developed to improve upon its potency and selectivity.

This targeted approach offers a high degree of selectivity for the parasite enzymes over their human counterparts, a critical factor for minimizing host toxicity.





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## References

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- 2. researchgate.net [researchgate.net]
- 3. Molecule 'superglues' itself to enzyme to fight all stages of malaria parasite | BioWorld [bioworld.com]
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